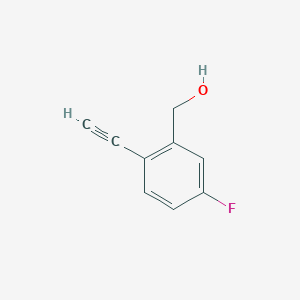
3-Chloro-5-methylthiophene-2-carbonyl chloride
概要
説明
3-Chloro-5-methylthiophene-2-carbonyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the chloro and carbonyl chloride groups in the 3 and 2 positions, respectively, makes this compound highly reactive and useful in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carbonyl chloride typically involves the chlorination of 5-methylthiophene-2-carbonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the starting material.
Starting Material: 5-Methylthiophene-2-carbonyl chloride
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction proceeds as follows:
5-Methylthiophene-2-carbonyl chloride+SOCl2→3-Chloro-5-methylthiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-5-methylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, alcohols, thiols
- Conditions: Room temperature or slightly elevated temperatures, often in the presence of a base such as pyridine or triethylamine.
-
Electrophilic Substitution
- Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
- Conditions: Varies depending on the reagent; typically requires a catalyst such as iron(III) chloride for halogenation.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
- Conditions: Anhydrous conditions, often at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated thiophene derivatives.
Reduction: Thiophene derivatives with reduced carbonyl groups.
科学的研究の応用
3-Chloro-5-methylthiophene-2-carbonyl chloride has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with electronic properties.
Biology
In biological research, this compound is used to study the interactions of thiophene derivatives with biological molecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a precursor to drugs with anti-inflammatory, antimicrobial, and anticancer properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted thiophene derivatives. The carbonyl chloride group can also undergo reduction or substitution reactions, further diversifying the range of products that can be synthesized from this compound.
Molecular Targets and Pathways
The molecular targets and pathways involved in the reactions of this compound depend on the specific nucleophiles or electrophiles it interacts with. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
3-Chloro-5-methylthiophene-2-carbonyl chloride can be compared with other similar compounds, such as:
- 3-Chloro-2-methylthiophene-5-carbonyl chloride
- 5-Chloro-3-methylthiophene-2-carbonyl chloride
- 2-Chloro-5-methylthiophene-3-carbonyl chloride
Uniqueness
The uniqueness of this compound lies in the specific positioning of the chloro and carbonyl chloride groups on the thiophene ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. The presence of the chloro group at the 3-position and the carbonyl chloride group at the 2-position makes this compound particularly useful in the synthesis of a wide range of derivatives with diverse properties.
Similar Compounds
- 3-Chloro-2-methylthiophene-5-carbonyl chloride : Similar structure but with different positioning of the chloro and carbonyl chloride groups.
- 5-Chloro-3-methylthiophene-2-carbonyl chloride : Similar structure but with the chloro group at the 5-position.
- 2-Chloro-5-methylthiophene-3-carbonyl chloride : Similar structure but with the chloro group at the 2-position and the carbonyl chloride group at the 3-position.
These similar compounds may exhibit different reactivities and applications due to the variations in the positioning of the functional groups.
特性
IUPAC Name |
3-chloro-5-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGIMOLJDUHYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593265 | |
| Record name | 3-Chloro-5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229343-00-4 | |
| Record name | 3-Chloro-5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)
![9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B3369168.png)










![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
